4-Bromo-2-(3-methyl-2-butenyl)phenol
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Description
4-Bromo-2-(3-methyl-2-butenyl)phenol is an organic compound with the molecular formula C11H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a 3-methylbut-2-en-1-yl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-methyl-2-butenyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(3-methylbut-2-en-1-yl)phenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-(3-methylbut-2-en-1-yl)phenol is coupled with a brominated phenol derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent
Properties
IUPAC Name |
4-bromo-2-(3-methylbut-2-enyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDHGWQXXRHAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)Br)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471789 |
Source
|
Record name | 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151071-00-0 |
Source
|
Record name | 4-Bromo-2-(3-methylbut-2-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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